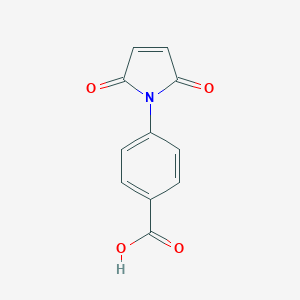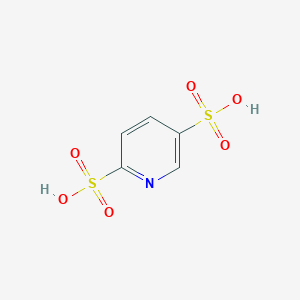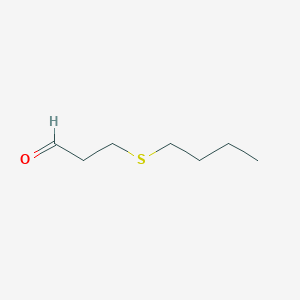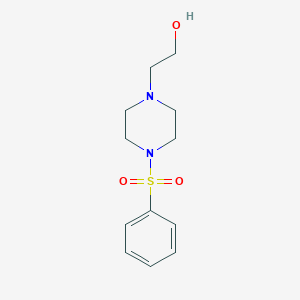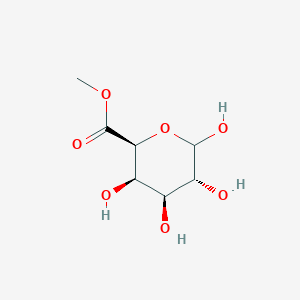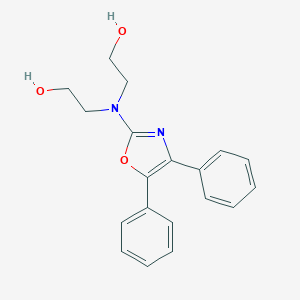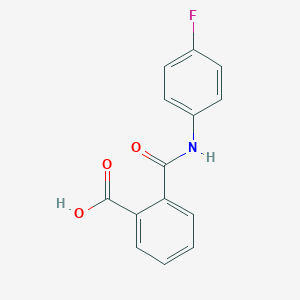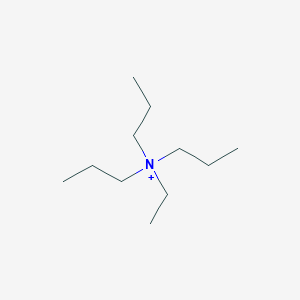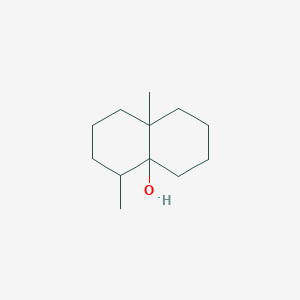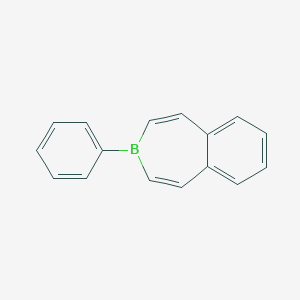
3-Phenyl-3H-3-benzoborepin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-3H-3-benzoborepin, also known as 3-Phenylboroxin, is a boron-containing compound that has gained attention in scientific research due to its unique properties. This compound has been synthesized and studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Wirkmechanismus
The mechanism of action of 3-Phenyl-3H-3-benzoborepin involves its interaction with PTP1B. This compound binds to the active site of PTP1B, inhibiting its activity and leading to increased insulin sensitivity and glucose uptake in cells. Additionally, 3-Phenyl-3H-3-benzoborepin has been shown to induce cell cycle arrest and apoptosis in cancer cells, potentially through its interaction with tubulin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Phenyl-3H-3-benzoborepin are largely related to its inhibition of PTP1B. This leads to increased insulin sensitivity and glucose uptake in cells, potentially making it a useful therapeutic agent for the treatment of type 2 diabetes and obesity. Additionally, the anticancer effects of 3-Phenyl-3H-3-benzoborepin may be due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-Phenyl-3H-3-benzoborepin is its specificity for PTP1B, making it a potentially useful tool for studying the role of PTP1B in various biological processes. Additionally, its ability to inhibit the growth of cancer cells in vitro makes it a potentially useful anticancer agent. However, one limitation of 3-Phenyl-3H-3-benzoborepin is its relatively low potency compared to other PTP1B inhibitors, which may limit its usefulness in certain applications.
Zukünftige Richtungen
There are several future directions for research on 3-Phenyl-3H-3-benzoborepin. One potential direction is the development of more potent and selective PTP1B inhibitors based on the structure of 3-Phenyl-3H-3-benzoborepin. Additionally, further studies are needed to determine the mechanisms underlying the anticancer effects of 3-Phenyl-3H-3-benzoborepin and to evaluate its potential as an anticancer agent in vivo. Finally, the synthesis of 3-Phenyl-3H-3-benzoborepin may be optimized further to increase its yield and scalability, making it more accessible for use in various research applications.
Synthesemethoden
The synthesis of 3-Phenyl-3H-3-benzoborepin involves the reaction of phenylboronic acid with triethylamine and 1,2-dibromoethane. The reaction proceeds through a series of steps, including boronate ester formation, deprotonation, and cyclization, to yield the final product. The synthesis of 3-Phenyl-3H-3-benzoborepin has been optimized and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-3H-3-benzoborepin has been studied extensively for its potential applications in medicinal chemistry. It has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes and obesity. Additionally, 3-Phenyl-3H-3-benzoborepin has been shown to inhibit the growth of cancer cells in vitro, making it a potential anticancer agent.
Eigenschaften
CAS-Nummer |
16703-13-2 |
|---|---|
Produktname |
3-Phenyl-3H-3-benzoborepin |
Molekularformel |
C16H13B |
Molekulargewicht |
216.1 g/mol |
IUPAC-Name |
3-phenyl-3-benzoborepine |
InChI |
InChI=1S/C16H13B/c1-2-8-16(9-3-1)17-12-10-14-6-4-5-7-15(14)11-13-17/h1-13H |
InChI-Schlüssel |
XEJIFQKEOWMUDF-UHFFFAOYSA-N |
SMILES |
B1(C=CC2=CC=CC=C2C=C1)C3=CC=CC=C3 |
Kanonische SMILES |
B1(C=CC2=CC=CC=C2C=C1)C3=CC=CC=C3 |
Synonyme |
3-Phenyl-3H-3-benzoborepin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



